![molecular formula C10H17N3 B1466873 2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1489215-75-9](/img/structure/B1466873.png)
2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The chemistry of pyrazoline derivatives, including "2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine," is fundamental in the synthesis of diverse heterocyclic compounds. These derivatives serve as valuable building blocks for generating a wide array of heterocycles, showcasing their versatility and utility in organic synthesis. For instance, the reactivity of pyrazoline derivatives has been exploited for constructing complex molecular architectures, including pyrazolo-imidazoles, spiropyrans, and various other heterocyclic frameworks. This underscores their role in advancing synthetic methodologies and facilitating the discovery of new materials and biologically active molecules (Gomaa & Ali, 2020).
Development of Anticancer Agents
Research has also focused on the synthesis of pyrazoline derivatives for the development of new anticancer agents. These efforts are driven by the recognition of pyrazolines' potential to exhibit significant biological activities, including anticancer properties. Various synthetic strategies have been employed to produce pyrazoline derivatives that have shown efficacy in preclinical models of cancer, highlighting the promise of these compounds in oncology and their potential for therapeutic applications (Ray et al., 2022).
Exploration of Biological Activities
The exploration of biological activities of pyrazoline derivatives extends beyond anticancer research. These compounds have been investigated for a spectrum of biological effects, including antimicrobial, anti-inflammatory, and neuroprotective properties. Such studies are crucial for identifying new therapeutic candidates and understanding the mechanisms underlying their biological activities. For example, pyrazolines have been identified as potential therapeutic targets for neurodegenerative disorders, demonstrating their relevance in addressing global health challenges (Ahsan et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-[1-(cyclobutylmethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-5-4-10-6-12-13(8-10)7-9-2-1-3-9/h6,8-9H,1-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNDWBBOASCYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid](/img/structure/B1466790.png)
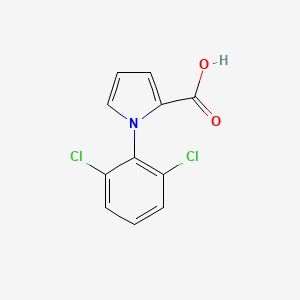
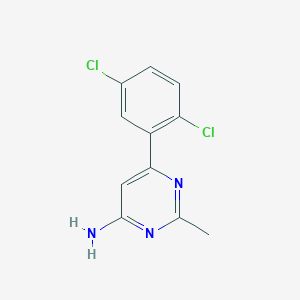
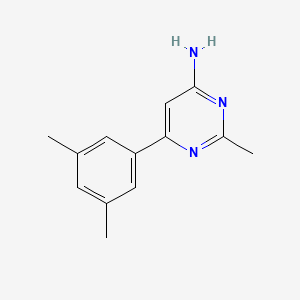
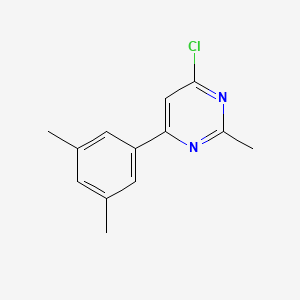
![[(2-Chlorophenyl)methyl][(3-chloropyridin-4-yl)methyl]amine](/img/structure/B1466799.png)
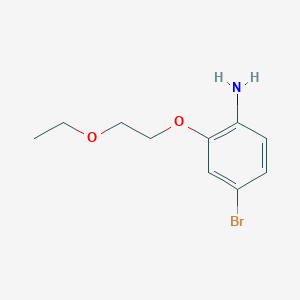
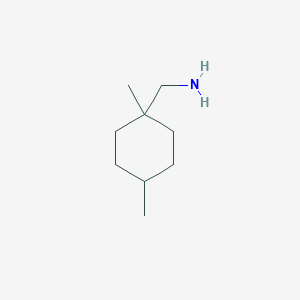

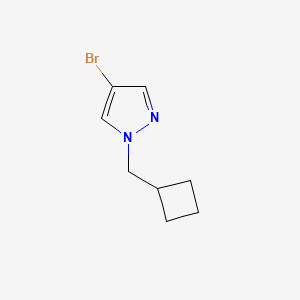


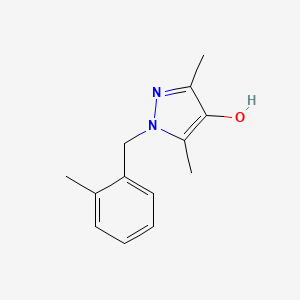
![4-[2-(4-Oxopiperidin-1-yl)ethyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1466813.png)